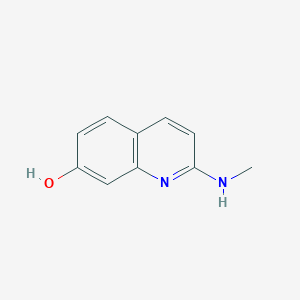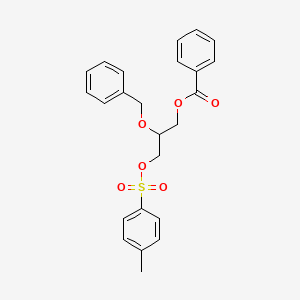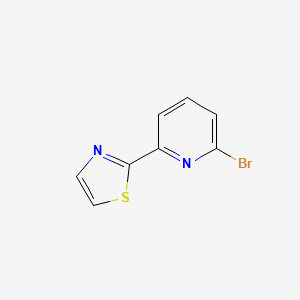
2-(6-Bromopyridin-2-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromopyridin-2-yl)thiazole is a heterocyclic compound that contains both a pyridine and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine in the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-2-yl)thiazole typically involves the reaction of 2-bromopyridine with thioamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the brominated pyridine to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Bromopyridin-2-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(6-Bromopyridin-2-yl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules and natural products.
Wirkmechanismus
The mechanism of action of 2-(6-Bromopyridin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom in the pyridine ring can form halogen bonds with target proteins, enhancing binding affinity and specificity. The thiazole ring can interact with various biological pathways, influencing cellular processes like apoptosis or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromopyridin-2-yl)thiazole: Similar structure but with the bromine atom at a different position on the pyridine ring.
2-(4-Bromopyridin-2-yl)thiazole: Another positional isomer with the bromine atom at the 4-position.
2-(6-Chloropyridin-2-yl)thiazole: Similar compound with a chlorine atom instead of bromine.
Uniqueness
2-(6-Bromopyridin-2-yl)thiazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. The presence of bromine enhances its ability to participate in halogen bonding, making it a valuable compound in drug design and materials science .
Eigenschaften
Molekularformel |
C8H5BrN2S |
|---|---|
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
2-(6-bromopyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H |
InChI-Schlüssel |
MUHQLPKBDBJMKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




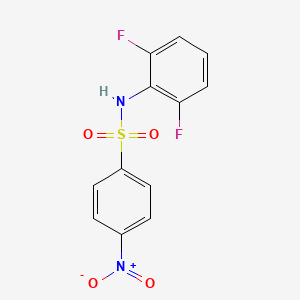
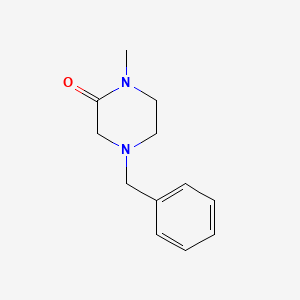

![[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
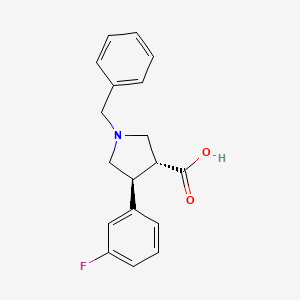
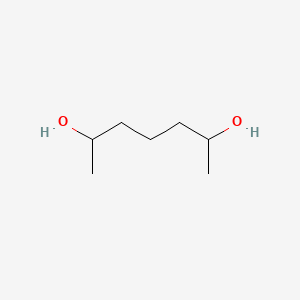
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
![[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)

